molecular formula C20H19BrN2O3S B2670593 (Z)-ethyl 2-(6-bromo-2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865247-13-8

(Z)-ethyl 2-(6-bromo-2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2670593
CAS No.: 865247-13-8
M. Wt: 447.35
InChI Key: QSJLYXQVIIFIEZ-XDOYNYLZSA-N
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Description

(Z)-ethyl 2-(6-bromo-2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a synthetic benzothiazole derivative intended for research and development purposes. Compounds based on the benzothiazole scaffold are of significant interest in medicinal chemistry due to their wide range of potential biological activities . The thiazole ring is a versatile moiety found in numerous FDA-approved drugs and experimental compounds, contributing to various pharmacological effects such as antimicrobial, anticancer, and anti-inflammatory activities . The specific structure of this compound features a bromo-substituted benzothiazole core and a hydro-cinnamoyl (3-phenylpropanoyl) imino side chain. This structural configuration suggests potential for investigation in several research areas. The bromine atom can serve as a handle for further structural modifications via metal-catalyzed cross-coupling reactions, allowing researchers to create a diverse library of analogs for structure-activity relationship (SAR) studies . The imino linkage is a common feature in many bioactive molecules and can contribute to the molecule's ability to interact with biological targets . Researchers can explore this compound as a key intermediate in organic synthesis and drug discovery projects. Its core benzothiazole structure is a privileged scaffold in the development of therapeutic agents, making it a valuable building block for creating novel chemical entities for biological screening . This product is sold for laboratory research purposes only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions and in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

ethyl 2-[6-bromo-2-(3-phenylpropanoylimino)-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2O3S/c1-2-26-19(25)13-23-16-10-9-15(21)12-17(16)27-20(23)22-18(24)11-8-14-6-4-3-5-7-14/h3-7,9-10,12H,2,8,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSJLYXQVIIFIEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-ethyl 2-(6-bromo-2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a synthetic compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:

  • Formation of the Benzothiazole Core : The initial step involves the preparation of the benzothiazole structure through cyclization reactions involving appropriate thioketones and aldehydes.
  • Bromination : Bromination at the 6-position is achieved using bromine or brominating agents under controlled conditions to ensure selectivity.
  • Acetate Formation : The final step involves esterification with ethyl acetate, yielding the target compound.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing benzothiazole moieties have been shown to exhibit significant cytotoxicity against various cancer cell lines, including:

CompoundCell LineIC50 (µM)
Compound AHepG25.0
Compound BMCF710.0
(Z)-ethyl 2-(6-bromo...)A549TBD

The mechanism of action often involves the induction of apoptosis and disruption of cell cycle progression, particularly at the G2-M phase, similar to established chemotherapeutic agents like doxorubicin .

Antioxidant Activity

Antioxidant activity is another area where this compound shows promise. Compounds with similar structures have demonstrated the ability to scavenge free radicals effectively. The DPPH assay results indicate that these compounds can significantly reduce oxidative stress in vitro, which is crucial for protecting cells from damage associated with various diseases.

CompoundDPPH Scavenging Activity (%)
Compound C85%
Compound D90%
(Z)-ethyl 2-(6-bromo...)TBD

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. These interactions can include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism or proliferation.
  • Receptor Modulation : It could act as a modulator for certain receptors that play roles in cell signaling pathways associated with growth and survival.
  • DNA Interaction : Similar compounds have been shown to intercalate with DNA, leading to the disruption of replication processes.

Case Studies

Several case studies have investigated the biological activities of related compounds:

  • Study on Benzothiazole Derivatives : A study evaluated various benzothiazole derivatives for their anticancer properties, revealing that certain substitutions significantly enhance activity against liver and breast cancer cell lines .
  • Antioxidant Evaluation : Another research focused on testing a series of thiazole-based compounds for their antioxidant capabilities using both in vitro and in vivo models, demonstrating a clear dose-dependent response in reducing oxidative stress markers .

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that thiazole derivatives, including (Z)-ethyl 2-(6-bromo-2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate, exhibit notable anticancer properties. Research has demonstrated that these compounds can induce apoptosis in various cancer cell lines.

Table 1: Anticancer Activity Against Different Cell Lines

Compound NameCell LineIC50 (µM)Mechanism of ActionReference
Compound AMCF-712Apoptosis induction
Compound BHeLa8Cell cycle arrest
(Z)-ethyl ...MCF-7TBDTBDTBD

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. Thiazole derivatives have been shown to inhibit inflammatory mediators in various animal models.

Table 2: Summary of Anti-inflammatory Activity in Animal Models

Compound NameDose (mg/kg)Edema Reduction (%)Reference
Compound C5040
Compound D10065
(Z)-ethyl ...50TBDTBD

Case Studies

Several case studies illustrate the efficacy of this compound in clinical research:

Case Study on Anticancer Efficacy

A study involving similar thiazole derivatives demonstrated significant tumor growth inhibition in xenograft models. The administration of these compounds resulted in a marked reduction in tumor volume and weight, suggesting their potential as therapeutic agents in oncology.

Case Study on Analgesic Effects

In another investigation, a derivative similar to this compound was tested for its analgesic properties using a neuropathic pain model in rats. The results indicated significant pain relief compared to standard analgesics, highlighting the compound's potential for pain management.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Structure and Substitution Patterns

The target compound’s benzo[d]thiazole core distinguishes it from related imidazo[2,1-b]thiazole (e.g., compounds 2a–c in ) and imidazo[2,1-b][1,3,4]thiadiazole derivatives (). The benzo[d]thiazole system provides extended π-conjugation, which may enhance photophysical properties compared to smaller heterocycles.

Table 1: Structural Comparison of Key Derivatives
Compound Class Core Structure Position 2 Substitution Position 6 Substitution Synthesis Yield Reference
Target Compound Benzo[d]thiazole (3-Phenylpropanoyl)imino (Z) Bromine Not reported -
Ethyl 2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetate (2a–c) Imidazo[2,1-b]thiazole Phenyl Hydrogen/Substituent Moderate
2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole Imidazo[2,1-b][1,3,4]thiadiazole Bromine (initially) Phenyl High
Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate Benzo[d]thiazole Indole Cyanoacetate Good (~70–85%)
2-(2-Oxobenzo[d]thiazol-3(2H)-yl) acetate Benzo[d]thiazole Oxo Hydrogen 94%

Spectroscopic Characterization

  • ¹H/¹³C NMR: The target compound’s imino proton (N-H) and ethyl acetate signals would resemble those in ’s indole derivatives, though downfield shifts are expected due to the electron-withdrawing bromine and imino groups .
  • IR Spectroscopy: A strong C=O stretch (~1700 cm⁻¹) from the acetate and imino groups would differentiate it from oxo or cyano-containing analogs .

Research Implications

The structural uniqueness of (Z)-ethyl 2-(6-bromo-2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate positions it as a versatile scaffold for drug discovery. Its bromine and imino groups offer sites for further functionalization, while the benzo[d]thiazole core aligns with known kinase inhibitors and antimicrobial agents.

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